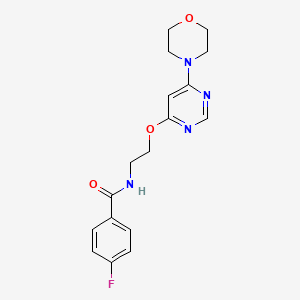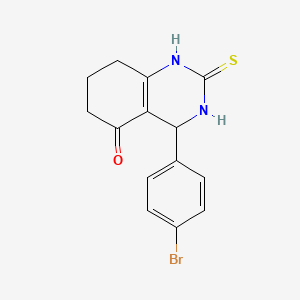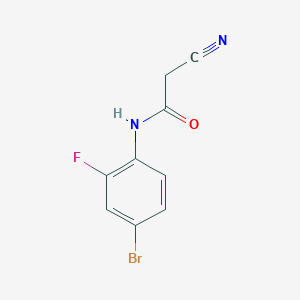
4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide is a chemical compound. It is a derivative of pyrimidine, which is an important substance in the synthesis of various active molecules extensively used in the intermediate skeleton of agrochemicals .
Synthesis Analysis
In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .Molecular Structure Analysis
The molecular formula of this compound is C17H19FN4O3.Chemical Reactions Analysis
Pyrimidine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They have attracted more and more attention due to their extensive biological activities .Physical and Chemical Properties Analysis
The molecular weight of this compound is 346.362.Aplicaciones Científicas De Investigación
Serotonin 1A Receptors in Alzheimer's Disease
- Application : Used as a molecular imaging probe in Alzheimer's disease research.
- Details : A derivative of the compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was employed with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities in Alzheimer's patients, correlating with clinical symptoms and glucose utilization changes (Kepe et al., 2006).
In Vitro Antimicrobial Evaluation
- Application : Investigated for antimicrobial properties.
- Details : Novel fluorine-containing derivatives, including 4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide, were synthesized and evaluated for in vitro antimicrobial activity against various bacterial and fungal strains. These compounds showed noteworthy antimicrobial potency (Desai, Vaghani, & Shihora, 2013).
Gastrokinetic Agents
- Application : Potential as gastrokinetic agents.
- Details : Related compounds were evaluated for gastrokinetic activity, particularly their effects on gastric emptying. The introduction of certain groups to the benzyl group of the parent compounds enhanced the activity, with certain derivatives showing potent gastrokinetic activity (Kato et al., 1991).
Imaging of Solid Tumors
- Application : Used in imaging the sigma2 receptor status of solid tumors.
- Details : A series of fluorine-containing benzamide analogs, including derivatives of the compound, were synthesized and evaluated as ligands for PET imaging of sigma2 receptors in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting potential for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).
Direcciones Futuras
The resistance of plant fungal diseases against fungicides is rapidly becoming a serious problem. Therefore, the development of novel and promising fungicides is urgently required . Pyrimidine derivatives, such as 4-fluoro-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide, could be a part of the solution due to their extensive biological activities .
Propiedades
IUPAC Name |
4-fluoro-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c18-14-3-1-13(2-4-14)17(23)19-5-8-25-16-11-15(20-12-21-16)22-6-9-24-10-7-22/h1-4,11-12H,5-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJBCADHKVFTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Methylphenyl)methyl]benzimidazole](/img/structure/B2841410.png)
![10-(3,4-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2841411.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)
![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)


![8-acetyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)
![N-(2,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2841423.png)

![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
![3-amino-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841428.png)
![N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841429.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2841432.png)
